2-Hydroxyethylhydrazine

描述

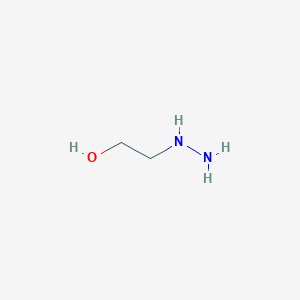

Structure

3D Structure

属性

IUPAC Name |

2-hydrazinylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O/c3-4-1-2-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHCABUWWQUMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020728 | |

| Record name | 2-Hydroxyethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-84-2 | |

| Record name | Hydroxyethylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydrazinoethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-hydrazinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDRAZINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T2Z8Z231F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 2-Hydroxyethylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethylhydrazine (HEH), a bifunctional organic molecule, is a versatile building block in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities. Notably, this guide elucidates its role as a potent inhibitor of the phosphatidylethanolamine (B1630911) methylation pathway in Saccharomyces cerevisiae, a significant finding for researchers in lipid metabolism and drug discovery. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through detailed diagrams.

Chemical and Physical Properties

This compound, with the CAS number 109-84-2, is a colorless to pale yellow, viscous, oily liquid at room temperature.[1][2] It possesses a distinct, ammonia-like odor.[1] Its bifunctionality, stemming from the presence of both a hydroxyl and a hydrazine (B178648) group, makes it a reactive and versatile intermediate in organic synthesis.[1][2]

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂H₈N₂O | [2] |

| Molecular Weight | 76.10 g/mol | [2] |

| Appearance | Colorless to pale yellow oily liquid | [1][2] |

| Odor | Ammonia-like | [1] |

| Melting Point | -70 °C | [3] |

| Boiling Point | 155-160 °C at 32 mmHg | [3] |

| Density | 1.123 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.493 | [3] |

| Flash Point | 77 °C (170.6 °F) - closed cup | [3] |

| Water Solubility | Soluble | [2] |

| pKa | 14.79 ± 0.10 (Predicted) | [2] |

Table 2: Chemical Identifiers

| Identifier | Value | References |

| CAS Number | 109-84-2 | [2] |

| EINECS Number | 203-711-6 | [2] |

| InChI | InChI=1S/C2H8N2O/c3-4-1-2-5/h4-5H,1-3H2 | [4] |

| InChIKey | GBHCABUWWQUMAJ-UHFFFAOYSA-N | [4] |

| SMILES | C(CO)NN | [2] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the reaction of ethylene (B1197577) oxide with hydrazine hydrate (B1144303).[2][5] This method offers high yields and is amenable to large-scale production.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established industrial processes.[6]

Materials:

-

Hydrazine hydrate (85%)

-

Ethylene oxide

-

Water (optional, for dilution of hydrazine hydrate)

-

Closed reaction system with temperature and pressure control

-

Distillation apparatus

Procedure:

-

In a closed reaction vessel, heat approximately 8.5 parts by weight of 85% hydrazine hydrate to about 70 °C.

-

Gradually introduce 1 part by weight of ethylene oxide into the heated hydrazine hydrate. The addition rate should be controlled to maintain a positive pressure of approximately 20 mm Hg within the system.

-

Throughout the addition of ethylene oxide, maintain the reaction mixture temperature between 70 °C and 72 °C. The reaction is exothermic, and cooling may be necessary.

-

After the addition is complete, continue to maintain the reaction temperature for a short period to ensure the reaction goes to completion.

-

Remove excess hydrazine hydrate and water by distillation under reduced pressure (25-30 mm Hg) at a temperature of approximately 50-55 °C.

-

The desired product, this compound, is then isolated from the residue by vacuum distillation at 112-115 °C and 5-6 mm Hg. This process can yield up to 86.4% of the theoretical amount.[6]

Diagram 1: Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a potent reducing agent and a versatile intermediate in the synthesis of various heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals.[2][3][7]

Synthesis of Pyrazoles

A significant application of this compound is in the synthesis of pyrazoles through condensation with β-diketones.[3] This reaction is a cornerstone for creating a diverse range of substituted pyrazoles with potential biological activities.

Experimental Protocol: Synthesis of a 1-(2-Hydroxyethyl)-substituted Pyrazole

This is a general protocol for the synthesis of pyrazoles from this compound and a β-diketone.

Materials:

-

This compound

-

A suitable β-diketone (e.g., acetylacetone)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Reflux apparatus

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

In a round-bottom flask, dissolve the β-diketone (1 equivalent) and this compound (1 equivalent) in ethanol.

-

Add a catalytic amount (a few drops) of glacial acetic acid to the solution.

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Biological Activity: Inhibition of Phospholipid Methylation

A key biological activity of this compound is its potent and specific inhibition of the phosphatidylethanolamine (PE) methylation pathway in the model organism Saccharomyces cerevisiae (yeast).[7] This pathway is crucial for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. This compound has been shown to inhibit all three methylation steps in this pathway.[7]

Diagram 2: Inhibition of the Phosphatidylethanolamine Methylation Pathway

Caption: this compound inhibits the methylation pathway.

Experimental Protocol: Assay for Inhibition of Phospholipid Methylation in S. cerevisiae

This protocol outlines a method to assess the inhibitory effect of this compound on the PE methylation pathway by measuring the incorporation of a radiolabeled methyl donor.

Materials:

-

Saccharomyces cerevisiae strain (e.g., wild-type)

-

Yeast growth medium (e.g., YPD or synthetic defined medium)

-

This compound solution of known concentration

-

L-[methyl-¹⁴C]methionine

-

Trichloroacetic acid (TCA)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvents

-

Scintillation counter and vials

Procedure:

-

Yeast Culture: Grow S. cerevisiae in liquid medium at 30°C with shaking to mid-log phase.

-

Inhibitor Treatment: Aliquot the yeast culture into separate flasks. Add varying concentrations of this compound to the experimental flasks, with a control flask receiving no inhibitor. Incubate for a defined period.

-

Radiolabeling: Add L-[methyl-¹⁴C]methionine to each flask and incubate for a period sufficient for incorporation into phospholipids (B1166683) (e.g., 1-2 hours).

-

Harvesting and Lipid Extraction: Harvest the yeast cells by centrifugation. Wash the cells and then extract the total lipids using a standard method, such as the Bligh-Dyer extraction (chloroform:methanol:water).

-

TLC Analysis: Spot the lipid extracts onto a silica (B1680970) gel TLC plate. Develop the plate in a suitable solvent system to separate the different phospholipid species (PE, PMME, PDME, and PC).

-

Quantification: Visualize the separated lipids (e.g., using iodine vapor). Scrape the spots corresponding to phosphatidylcholine into scintillation vials.

-

Scintillation Counting: Add scintillation fluid to the vials and measure the radioactivity using a scintillation counter.

-

Data Analysis: Compare the amount of radiolabel incorporated into PC in the inhibitor-treated samples to the control. A reduction in radioactivity indicates inhibition of the PE methylation pathway. The concentration of this compound that causes 50% inhibition (IC₅₀) can be determined.

Safety and Handling

This compound is a toxic and hazardous substance that requires careful handling. It is toxic by inhalation, in contact with skin, and if swallowed. It is also a skin and eye irritant. Due to its structural similarity to other hydrazines, it is suspected of being a carcinogen.[1]

Table 3: Safety and Hazard Information

| Hazard | Description | References |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | |

| Irritation | Causes skin and serious eye irritation. | |

| Carcinogenicity | Suspected of causing cancer. | [1] |

| Reactivity | Strong reducing agent. Reacts violently with oxidizing agents and strong acids. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [2] |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Use in a well-ventilated area or with a suitable respirator.

Conclusion

This compound is a chemical of significant interest due to its versatile reactivity and important role as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its ability to potently inhibit the phosphatidylethanolamine methylation pathway in yeast highlights its potential as a tool for studying lipid metabolism and as a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound. Strict adherence to safety protocols is paramount when handling this compound.

References

- 1. Analysis of Neutral Lipid Synthesis in Saccharomyces cerevisiae by Metabolic Labeling and Thin Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound as a potent inhibitor of phospholipid methylation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 2-Hydroxyethylhydrazine (CAS 109-84-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethylhydrazine (HEH), with CAS number 109-84-2, is a bifunctional organic compound featuring both a hydrazine (B178648) and a primary alcohol functional group.[1] This structure imparts unique reactivity, making it a valuable intermediate in a wide range of chemical syntheses. It typically appears as a clear, colorless to pale yellow, viscous oily liquid with a fishy or ammonia-like odor.[1][2] First synthesized in the mid-20th century, HEH is not known to occur naturally and is produced exclusively through synthetic routes.[1]

Its primary utility lies in its role as a building block for heterocyclic compounds, which are foundational structures for many pharmaceuticals and agrochemicals.[1][3] It is also employed as a plant growth regulator, a component in jet fuels, a chain extender in urethane (B1682113) formulations, and a corrosion inhibitor.[4][5][6] Notably, HEH is the primary decomposition product of the high-energy ionic liquid propellant 2-hydroxyethylhydrazinium nitrate (B79036) (HEHN), making its study relevant in the aerospace sector.[2][4] From a biological perspective, it is a potent and highly specific inhibitor of the phosphatidylethanolamine (B1630911) methylation pathway in yeast, a key process in phospholipid biosynthesis.[2][4] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, biological activity, and toxicology.

Physicochemical Properties

This compound is a polar molecule, highly soluble in water and other polar solvents like alcohols and glycols.[1][4][5] Its key physicochemical data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₈N₂O | [1][5] |

| Molecular Weight | 76.10 g/mol | [1][5][7] |

| Appearance | Clear colorless to pale yellow oily liquid | [2][4][8] |

| Melting Point | -70 °C | [4][5] |

| Boiling Point | 155-160 °C at 32 mmHg; 114-116 °C (unspecified pressure) | [1][4][5] |

| Density | 1.123 g/mL at 25 °C | [4][5] |

| Water Solubility | Approx. 1000 g/L at 20 °C; Soluble | [1][4][5] |

| Flash Point | 165 °F / 74 °C | [4][5] |

| Refractive Index (n20/D) | 1.493 | [4][5] |

| pKa | 14.79 ± 0.10 (Predicted) | [1][4][5] |

| Vapor Pressure | 0.015 mmHg at 25 °C | [5][9] |

Synthesis and Experimental Protocols

The most common industrial synthesis of this compound involves the nucleophilic addition of hydrazine to ethylene (B1197577) oxide.[1]

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a patented method for the synthesis of this compound.[10]

-

Preparation: In a closed reaction system equipped with a stirrer, heating mantle, and addition funnel, heat approximately 7 to 8.5 parts by weight of 85% hydrazine hydrate to a temperature of about 70 °C.[10]

-

Reaction: Gradually add 1 part by weight of ethylene oxide to the heated hydrazine hydrate. The rate of addition should be controlled to maintain the reaction temperature between 70 °C and 72 °C and to maintain a slight positive pressure (e.g., 20 mm) within the system.[10] Intermittent cooling may be necessary to manage the exothermic reaction.[10]

-

Work-up: Once the addition of ethylene oxide is complete, remove the excess hydrazine hydrate and water by distillation under reduced pressure (25-30 mm) at a temperature of approximately 50-55 °C.[10]

-

Purification: Recover the final product, this compound, from the residue by distillation at 112-115 °C under a reduced pressure of 5-6 mm.[10] This method can yield up to 86.4% of the theoretical maximum.[10]

Analytical Methodologies

Due to its potential genotoxicity, sensitive methods are required for the detection of trace amounts of this compound in active pharmaceutical ingredients (APIs).[11] Gas chromatography-mass spectrometry (GC-MS) is a suitable technique, but direct analysis is challenging. Derivatization is employed to create a more stable and less polar compound amenable to GC-MS analysis.[5][11]

Caption: Workflow for the analytical determination of HEH by GC-MS.

GC-MS Analysis Protocol with Derivatization

The following is a representative protocol for the quantification of this compound as a genotoxic impurity in pharmaceutical compounds.[5][11][12]

-

Sample Preparation: Accurately weigh the drug substance and dissolve it in a suitable diluent (e.g., methanol/water).[12]

-

Standard Preparation: Prepare a stock solution of this compound in the same diluent. Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., LOQ to 200% of the target analyte concentration).[12]

-

Derivatization: To both the sample and standard solutions, add a solution of benzaldehyde in a suitable solvent (e.g., 0.1 M in methanol).[5][9] Vortex the solutions to ensure thorough mixing and allow the reaction to proceed, forming a stable derivative.[5][9]

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized solution into the GC-MS system.

-

Chromatography: Use a suitable capillary column (e.g., HP-1701, 30 m x 0.32 mm, 1.0 µm film thickness) to separate the components.[12]

-

Detection: Operate the mass spectrometer in Electron Ionization (EI) mode, using Selected Ion Recording (SIR) for enhanced sensitivity and specificity to monitor for the characteristic ions of the derivatized product.[12]

-

-

Quantification: Construct a calibration curve by plotting the peak areas of the derivatized standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve. The method should be validated for specificity, linearity, precision, and accuracy according to ICH guidelines.[5]

Biological Activity and Mechanism of Action

This compound is a potent and highly specific inhibitor of the phosphatidylethanolamine methylation pathway in the yeast Saccharomyces cerevisiae, with a 50% inhibition concentration (IC50) of 66 µM.[4] This pathway is crucial for the de novo synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.

The inhibition affects all three successive methylation steps that convert phosphatidylethanolamine (PE) to PC.[4] The uptake of this compound into yeast cells is mediated by the choline (B1196258) transport system.[4] The growth inhibition caused by HEH can be rescued by supplying choline to the medium, which allows the cells to synthesize PC via the alternative CDP-choline (Kennedy) pathway.[4]

Caption: Inhibition of the PE methylation pathway by this compound.

Experimental Protocol: Inhibition of Phospholipid Methylation

This protocol outlines a method to demonstrate the inhibitory effect of this compound on phospholipid methylation in S. cerevisiae, based on published research.[4]

-

Cell Culture: Grow S. cerevisiae cells in a suitable defined medium.

-

Inhibitor Treatment: Inhibit cell growth by adding this compound to the culture medium to a final concentration of 66 µM (the IC50 value).[4]

-

Radiolabeling: To parallel cultures (with and without the inhibitor), add a radiolabeled precursor such as L-[methyl-¹⁴C]methionine or S-adenosyl-L-[methyl-¹⁴C]methionine. These molecules provide the labeled methyl group for the methylation pathway.

-

Lipid Extraction: After a suitable incubation period, harvest the cells and extract the total lipids using a standard method (e.g., Bligh-Dyer extraction).

-

Lipid Separation: Separate the different phospholipid classes (PE, PMME, PDME, PC) from the total lipid extract using two-dimensional thin-layer chromatography (TLC).

-

Analysis: Expose the TLC plates to X-ray film or a phosphorimager to visualize the radiolabeled phospholipids. Quantify the radioactivity in the phosphatidylcholine spot for both the control and inhibitor-treated samples.

-

Result Interpretation: A marked reduction in the incorporation of radioactivity into phosphatidylcholine in the presence of this compound demonstrates its inhibitory effect on the methylation pathway.[4]

Toxicology and Safety

This compound is classified as a toxic substance and requires careful handling.[1][13][14] It is toxic by inhalation, in contact with skin, and if swallowed.[13][15] There is also limited evidence of a carcinogenic effect.[1][13]

| Parameter | Species | Route | Value | Source(s) |

| LD50 | Mouse | Oral | 139 mg/kg | [6] |

Acute Effects: Exposure can cause irritation to the eyes, skin, and respiratory system.[1][13] Symptoms may include headache, nausea, and dizziness.[1] Inhalation of vapors or mists may be fatal.[13]

Chronic Effects: Prolonged or repeated contact may lead to systemic effects, including damage to the liver and kidneys.[1] Related hydrazine derivatives are known to have carcinogenic potential.[1]

Handling and Storage: Suitable protective clothing, gloves, and eye/face protection must be worn.[1] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and acid chlorides.[1][13] Keep away from heat, sparks, and open flames.[4]

Applications

The bifunctional nature of this compound makes it a versatile intermediate in several fields.

-

Pharmaceutical Synthesis: It is a key intermediate for synthesizing heterocyclic compounds, particularly pyrazoles, which are important scaffolds in drug discovery.[1][4][5] It is used in the preparation of neuroprotectors designed to combat cytotoxicity from protein aggregation in diseases like ALS.[3][16]

-

Agrochemicals: It is used as a plant growth regulator and is notably effective as a flowering inducer for pineapples.[1][4][5][8] It is also classified as a herbicide.[2][4]

-

Propellants and Fuels: It is a component in some jet fuels and is the main decomposition product of the liquid monocomponent propellant HEHN.[2][4][5]

-

Polymer Chemistry: It serves as a chain extender for urethane formulations, which are used to produce polyurethanes.[4][5]

-

Industrial Applications: It is utilized as a corrosion inhibitor, protecting metals from degradation in industrial settings.[1][4][5]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Inhibition of phospholipid methylation by a cytosolic factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 109-84-2: Hydroxyethylhydrazine | CymitQuimica [cymitquimica.com]

- 4. This compound as a potent inhibitor of phospholipid methylation in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. US2660607A - Process of making this compound - Google Patents [patents.google.com]

- 11. Phosphatidylethanolamine methyltransferase and phospholipid methyltransferase activities from Saccharomyces cerevisiae. Enzymological and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Roles of Phosphatidylethanolamine and of Its Several Biosynthetic Pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of phosphatidylethanolamine methyltransferase and phospholipid methyltransferase by phospholipid precursors in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2-Hydroxyethyl hydrazine | 109-84-2 | FH07794 | Biosynth [biosynth.com]

An In-depth Technical Guide to 2-Hydroxyethylhydrazine: Molecular Structure, Properties, and Key Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyethylhydrazine, a versatile bifunctional molecule with significant applications in biochemical research and as a synthetic building block. This document details its molecular structure, physicochemical properties, and key chemical transformations. A particular focus is placed on its role as a potent inhibitor of phospholipid methylation in yeast and its utility in the synthesis of pyrazole (B372694) derivatives. Detailed experimental protocols for its synthesis and key reactions are provided to facilitate its application in a laboratory setting.

Molecular Structure and Physicochemical Properties

This compound, also known as 2-hydrazinoethanol, is an organic compound featuring both a hydrazine (B178648) and a primary alcohol functional group. Its fundamental properties are summarized below.

Molecular Identity

The structural and identifying information for this compound is presented in Table 1.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₂H₈N₂O |

| Molecular Weight | 76.10 g/mol [1][2] |

| Linear Formula | HOCH₂CH₂NHNH₂ |

| CAS Number | 109-84-2 |

| SMILES | NNCCO |

| InChI | 1S/C2H8N2O/c3-4-1-2-5/h4-5H,1-3H2 |

| InChIKey | GBHCABUWWQUMAJ-UHFFFAOYSA-N[1] |

| IUPAC Name | 2-hydrazinylethanol[1] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 2, offering a quick reference for experimental design and handling.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear, colorless oily liquid[3] |

| Melting Point | -70 °C (lit.)[3] |

| Boiling Point | 155-160 °C at 32 mmHg (lit.)[3] |

| Density | 1.123 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.493 (lit.) |

| Solubility | Soluble in water, alcohols, and glycols[3] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of ethylene (B1197577) oxide with hydrazine hydrate (B1144303).[4]

Experimental Protocol: Synthesis from Ethylene Oxide and Hydrazine Hydrate

This protocol is based on established industrial methods.[4]

Materials:

-

Hydrazine hydrate (80%)

-

Ethylene oxide

-

Nitrogen gas

-

Micro-mixer (e.g., CPMM-R300)

-

Cracking reactor

-

Micro heat exchanger

-

Back pressure valve

-

Receiving reservoir tank

-

Rotary evaporator

Procedure:

-

Charge a liquefied gas storage tank with ethylene oxide and pressurize with nitrogen to 1.0-1.5 MPa.

-

Charge a separate tank with 80% hydrazine hydrate.

-

Set the molar ratio of hydrazine hydrate to ethylene oxide to 8:1.

-

Pump both reactants into a micro-mixer at a total flow rate of 2.0 L/h.

-

Maintain the micro-mixer temperature at 40 °C.

-

The reaction mixture then flows into a cracking reactor maintained at 60 °C.

-

Cool the reaction liquid using a micro heat exchanger set to 0-10 °C.

-

Maintain a back pressure of 1.5-2.5 MPa using a back pressure valve.

-

Collect the product in a receiving reservoir tank.

-

Remove excess water and unreacted hydrazine hydrate by distillation under reduced pressure.

-

The final product is a colorless oily liquid. Purity can be assessed by gas chromatography (GC).

Biological Activity: Inhibition of Phospholipid Methylation in Yeast

This compound is a potent inhibitor of the phosphatidylethanolamine (B1630911) (PE) methylation pathway in Saccharomyces cerevisiae.[3] This pathway is crucial for the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.

Signaling Pathway: Phosphatidylethanolamine Methylation in S. cerevisiae

The conversion of PE to PC in yeast involves a three-step methylation process catalyzed by two distinct methyltransferases. This pathway is a key target for understanding lipid metabolism and for the development of antifungal agents.

Caption: Phosphatidylethanolamine methylation pathway in S. cerevisiae.

Experimental Protocol: Yeast Growth Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on yeast cell growth.

Materials:

-

Saccharomyces cerevisiae strain (e.g., wild-type)

-

Yeast extract peptone dextrose (YPD) medium

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Incubator

Procedure:

-

Grow a culture of S. cerevisiae in YPD medium overnight at 30°C with shaking.

-

The next day, dilute the overnight culture to an optical density at 600 nm (OD₆₀₀) of 0.1 in fresh YPD medium.

-

In a 96-well plate, prepare serial dilutions of this compound in YPD medium. Include a control well with no inhibitor.

-

Add the diluted yeast culture to each well.

-

Incubate the plate at 30°C.

-

Measure the OD₆₀₀ of each well at regular intervals (e.g., every 2 hours) for 24-48 hours using a plate reader.

-

Plot the growth curves (OD₆₀₀ vs. time) for each concentration of the inhibitor.

-

Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve at a specific time point (e.g., 24 hours). The reported IC₅₀ for this compound is 66 µM.[3]

Application in Organic Synthesis: Pyrazole Formation

This compound serves as a valuable precursor in the synthesis of heterocyclic compounds, particularly pyrazole derivatives, through its reaction with β-diketones.

Experimental Workflow: Synthesis of 5-Hydroxy-4,5-dihydropyrazoles

The reaction of this compound with a β-diketone proceeds through a condensation reaction to form a 5-hydroxy-4,5-dihydropyrazole intermediate.

Caption: Experimental workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of a 5-Hydroxy-5-trifluoromethyl-4,5-dihydropyrazole Intermediate

This protocol is adapted from the literature for the synthesis of a pyrazole derivative.

Materials:

-

This compound

-

A trifluoromethyl-β-diketone (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the trifluoromethyl-β-diketone in ethanol.

-

Add an equimolar amount of this compound to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Stir the reaction mixture at 0°C for 7 hours.

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by crystallization or column chromatography.

Conclusion

This compound is a molecule of significant interest to researchers in both the biological and chemical sciences. Its ability to potently inhibit phospholipid methylation in yeast provides a valuable tool for studying lipid metabolism and for the development of novel antifungal compounds. Furthermore, its utility as a synthetic precursor for pyrazole derivatives highlights its importance in medicinal chemistry and drug discovery. The information and protocols provided in this guide are intended to support and facilitate further research into the properties and applications of this versatile compound.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxyethylhydrazine from Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxyethylhydrazine, a versatile intermediate in the pharmaceutical and chemical industries. The primary focus is on its preparation from the reaction of ethylene (B1197577) oxide with hydrazine (B178648) hydrate (B1144303). This document details the underlying chemical principles, reaction conditions, experimental protocols for both batch and continuous flow processes, and purification methods.

Introduction

This compound (HEH) is a bifunctional molecule featuring both a hydroxyl and a hydrazine moiety. This unique structure makes it a valuable building block in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients. The most common and industrially viable method for its production is the nucleophilic addition of hydrazine to ethylene oxide.[1] This guide will explore the key parameters influencing this reaction, including stoichiometry, temperature, and reaction medium, to provide a thorough understanding for laboratory and pilot-scale synthesis.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from ethylene oxide and hydrazine is a nucleophilic ring-opening reaction. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks one of the electrophilic carbon atoms of the ethylene oxide ring. This leads to the opening of the epoxide ring and the formation of a zwitterionic intermediate, which is then protonated by a proton source in the reaction medium (such as water in hydrazine hydrate) to yield the final product.

To favor the formation of the desired mono-alkylation product, this compound, it is crucial to use a significant excess of hydrazine hydrate.[2][3] This stoichiometric imbalance minimizes the occurrence of side reactions where the newly formed this compound acts as a nucleophile and reacts with another molecule of ethylene oxide. Such secondary reactions lead to the formation of undesired byproducts, including 1,2-bis(β-hydroxyethyl) hydrazine, 1,1-bis(β-hydroxyethyl) hydrazine, and tri(β-hydroxyethyl)hydrazine.[3][4]

Key Reaction Parameters and Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize the key parameters and their impact on the synthesis.

| Parameter | Range | Effect on Reaction | Reference |

| Temperature | 30°C - 100°C | Higher temperatures increase the reaction rate but may also promote the formation of byproducts. Optimal temperatures are typically between 60°C and 80°C for batch processes. | [1][2][5] |

| Reactant Ratio (Hydrazine Hydrate : Ethylene Oxide) | 2:1 to 12:1 (molar ratio) | A higher excess of hydrazine hydrate significantly improves the selectivity towards the mono-substituted product and increases the yield. | [1][3][5] |

| Reaction Medium | Aqueous or alcoholic | The reaction is typically carried out in the aqueous solution of hydrazine hydrate. Alcohols can also be used as solvents. | [1] |

| Pressure | Atmospheric to 2.5 MPa | In a closed system, a slight positive pressure may be maintained during the addition of ethylene oxide. Higher pressures are utilized in continuous flow systems. | [1][5] |

| Reactor Type | Hydrazine Hydrate: Ethylene Oxide (molar ratio) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Batch Reactor (Three-neck flask) | 10:1 | 70 | 10 min | 43.0 | [6] |

| Batch Reactor (Three-neck flask) | 10:1 | 70 | Not specified | 89.0 | [6] |

| Batch Reactor (Closed System) | 6.3:1 (100% Hydrazine Hydrate) | 70 | Not specified | 93 | [5] |

| Batch Reactor (Closed System) | 4:1 (100% Hydrazine Hydrate) | 70 | Not specified | 79 | [5] |

| Microreactor (Continuous Flow) | 12:1 | 70 | 0.7 min | 95.0 | [6] |

| Microreactor (Continuous Flow) | 8:1 | 60 | Not specified | 98 | [1] |

Experimental Protocols

Batch Synthesis in a Laboratory Setting

This protocol is based on a procedure adapted from patent literature, providing a high yield of this compound.[5]

Materials:

-

Hydrazine hydrate (85% or 100%)

-

Ethylene oxide

-

Three-necked round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Condenser

-

Gas inlet tube

-

Heating mantle with temperature control

-

Distillation apparatus for vacuum distillation

Procedure:

-

Set up a three-necked flask equipped with a stirrer, a condenser, and a gas inlet tube that extends below the surface of the reaction mixture.

-

Charge the flask with approximately 8.5 parts by weight of 85% hydrazine hydrate.

-

Heat the hydrazine hydrate to about 70°C with stirring in a closed system.[5]

-

Gradually add 1 part by weight of ethylene oxide through the gas inlet tube. The addition rate should be controlled to maintain a slight positive pressure (around 20 mm) within the system.[5]

-

Maintain the reaction temperature between 70°C and 72°C during the addition of ethylene oxide.[5]

-

After the addition is complete, continue stirring at the same temperature for a short period to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

Purify the crude product by distillation under reduced pressure to remove excess water and unreacted hydrazine hydrate, followed by fractional distillation to isolate the this compound.

Continuous Flow Synthesis using a Microreactor

This protocol is based on a high-yield continuous process.[1]

Apparatus:

-

Two feed pumps for liquids

-

Liquefied gas storage tank for ethylene oxide

-

Micromixer

-

Cracking reactor

-

Micro heat exchanger

-

Back pressure valve

-

Receiving reservoir tank

-

Vacuum distillation apparatus

Procedure:

-

Pressurize the liquefied gas storage tank containing ethylene oxide with nitrogen to 1.0 - 1.5 MPa.[1]

-

Fill a separate tank with 80% hydrazine hydrate.

-

Set the molar ratio of hydrazine hydrate to ethylene oxide to 8:1.[1]

-

Pump both reactants into a micromixer at a total flow rate of 2.0 L/h.[1]

-

Maintain the micromixer temperature at 40°C and the cracking reactor temperature at 60°C.[1]

-

Cool the reaction mixture using a micro heat exchanger set to 0 - 10°C.[1]

-

Maintain a back pressure of 1.5 - 2.5 MPa using a back pressure valve.[1]

-

Collect the reaction liquid in a receiving reservoir tank.

-

Remove the majority of water and excess hydrazine hydrate by distillation under reduced pressure to obtain the crude this compound. Further purification can be achieved by fractional vacuum distillation.

Visualization of Pathways and Workflows

Reaction Pathway

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN107188824A - A kind of preparation method of 2 hydroxyethylhydrazine - Google Patents [patents.google.com]

- 3. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US2660607A - Process of making this compound - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

A Technical Guide to 2-Hydrazinylethanol (2-Hydroxyethylhydrazine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydrazinylethanol, a bifunctional organic compound of significant interest in pharmaceutical and agrochemical research and development. This document details its chemical and physical properties, outlines established synthesis protocols, and explores its diverse applications. Particular emphasis is placed on its role as a versatile chemical intermediate and its biological activities. All quantitative data are presented in tabular format for clarity and comparative analysis. Detailed experimental methodologies and visual representations of relevant pathways and workflows are included to support advanced research and application.

Introduction

2-Hydrazinylethanol, systematically named 2-hydrazinylethanol according to IUPAC nomenclature, is an organic compound featuring both a hydrazine (B178648) and a primary alcohol functional group.[1][2][3] This unique structure imparts bifunctionality, making it a valuable building block in organic synthesis. It is a clear, colorless, and oily liquid at room temperature.[4][5] First synthesized in the mid-20th century, 2-hydrazinylethanol has found applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[6] It is also utilized as a plant growth regulator, particularly for inducing flowering in pineapples, and as a component in some industrial formulations.[5][7][8]

Physicochemical Properties

A summary of the key physical and chemical properties of 2-hydrazinylethanol is provided in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of 2-Hydrazinylethanol

| Property | Value | References |

| IUPAC Name | 2-hydrazinylethanol | [1][3][9] |

| CAS Number | 109-84-2 | [4][6] |

| Molecular Formula | C₂H₈N₂O | [1][10] |

| Molecular Weight | 76.10 g/mol | [1][10] |

| Appearance | Clear colorless oily liquid | [4][5] |

| Melting Point | -70 °C (lit.) | [1][4][5][11] |

| Boiling Point | 155-160 °C at 32 mm Hg (lit.) | [1][4][5][11] |

| Density | 1.123 g/mL at 25 °C (lit.) | [4][5][11] |

| Refractive Index | n20/D 1.493 (lit.) | [4][5][11] |

| Flash Point | 165 °F (74 °C) | [1][4][5] |

| Water Solubility | Soluble | [4][5][6] |

| Synonyms | 2-Hydroxyethylhydrazine, (2-Hydroxyethyl)hydrazine, HEH, 2-Hydrazinoethanol | [1][2][8] |

Synthesis of 2-Hydrazinylethanol

The primary industrial synthesis of 2-hydrazinylethanol involves the reaction of ethylene (B1197577) oxide with hydrazine hydrate (B1144303).[6][10] Several variations of this method exist, with adjustments in reaction conditions to optimize yield and purity.

General Experimental Protocol: Reaction of Ethylene Oxide with Hydrazine Hydrate

This protocol is a generalized procedure based on common synthesis methods.[4][10][12]

Materials:

-

Hydrazine hydrate (e.g., 80% solution in water)

-

Ethylene oxide

-

Nitrogen gas (for inert atmosphere)

-

Reaction vessel equipped with a stirrer, thermometer, gas inlet, and addition funnel (or gas dispersion tube).

Procedure:

-

The reaction vessel is charged with hydrazine hydrate.

-

The system is flushed with nitrogen to establish an inert atmosphere.

-

The hydrazine hydrate is heated to a temperature between 30°C and 100°C.[4][10]

-

Ethylene oxide is gradually added to the heated hydrazine hydrate solution while maintaining the reaction temperature, typically between 30°C and 70°C.[4][10] The molar ratio of hydrazine hydrate to ethylene oxide is generally kept high (e.g., 8:1) to favor the formation of the monosubstituted product and minimize the formation of di- and tri-substituted byproducts.[10]

-

After the addition of ethylene oxide is complete, the reaction mixture is typically stirred for an additional period to ensure complete reaction.

-

The crude product is then purified, usually by distillation under reduced pressure, to remove excess water and unreacted hydrazine hydrate.[6][10]

Yields: Yields for this reaction are reported to be as high as 98%.[10]

Synthesis via Alkylation with 2-Chloroethanol

An alternative synthesis route involves the alkylation of hydrazine with 2-chloroethanol, often in the presence of a strong base like sodium hydroxide.[13]

Reaction Scheme:

Caption: Synthesis of 2-Hydrazinylethanol via Alkylation.

Applications in Research and Development

Intermediate in Pharmaceutical Synthesis

2-Hydrazinylethanol is a key intermediate in the synthesis of various heterocyclic compounds, which are core structures in many active pharmaceutical ingredients (APIs).[6][7] Its bifunctional nature allows for the construction of complex molecular architectures. For instance, it is used in the preparation of pyrazole (B372694) derivatives, which have shown neuroprotective properties.[14] Specifically, it is a reagent in the preparation of dichlorophenoxymethyl-substituted pyrazolones, which act as neuroprotectors against cytotoxicity from protein aggregation of mutant superoxide (B77818) dismutase 1, a factor in Amyotrophic Lateral Sclerosis (ALS).[7][14]

Agrochemical Applications

In the agrochemical industry, 2-hydrazinylethanol is utilized as a plant growth regulator.[5][7][8] It is particularly effective as a flowering inducer for pineapples.[5][7]

Biological Activity: Inhibition of Phospholipid Methylation

Research in yeast (Saccharomyces cerevisiae) has demonstrated that 2-hydrazinylethanol is a potent and highly specific inhibitor of the phosphatidylethanolamine (B1630911) (PE) methylation pathway.[4] This pathway is crucial for the synthesis of phosphatidylcholine (PC). The inhibition of this pathway by 2-hydrazinylethanol leads to a cessation of cell growth, which can be rescued by the addition of choline (B1196258) to the culture medium.[4]

Caption: Inhibition of PE Methylation Pathway by 2-Hydrazinylethanol.

Analytical Methodologies

The detection and quantification of 2-hydrazinylethanol, especially as a potential genotoxic impurity in pharmaceutical products, is critical.[15] A sensitive gas chromatography-mass spectrometry (GC-MS) method has been developed for this purpose.[15]

GC-MS Analysis Workflow

The analytical workflow involves a chemical derivatization step to enhance the volatility and thermal stability of 2-hydrazinylethanol, making it amenable to GC-MS analysis.[15]

Caption: GC-MS Workflow for 2-Hydrazinylethanol Analysis.

Safety and Handling

2-Hydrazinylethanol is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a respirator with a suitable filter.[11][16] It is toxic by inhalation, in contact with skin, and if swallowed.[16] It is also irritating to the eyes, respiratory system, and skin.[16] Store in a cool, dry, dark, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][16]

Conclusion

2-Hydrazinylethanol is a versatile chemical with significant applications in both academic research and industrial development. Its unique bifunctional structure makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization. Further research into its biological activities and applications is likely to uncover new opportunities for this important compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Hydrazinoethanol [webbook.nist.gov]

- 3. 2-Hydrazinoethanol | C2H8N2O | CID 8017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 109-84-2 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. jssunton.com [jssunton.com]

- 9. (2-Hydroxyethyl)hydrazine | Fisher Scientific [fishersci.ca]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. 2-羟乙基肼 ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 12. US2660607A - Process of making this compound - Google Patents [patents.google.com]

- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Hydrazinoethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazinoethanol, also known as 2-hydroxyethylhydrazine, is a versatile bifunctional organic compound with the chemical formula C₂H₈N₂O. Possessing both a hydroxyl and a hydrazine (B178648) functional group, it serves as a valuable intermediate in a wide array of chemical syntheses. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Hydrazinoethanol, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

2-Hydrazinoethanol is a colorless to pale yellow, viscous liquid with a slight ammoniacal or fishy odor.[1] Its bifunctionality imparts unique solubility characteristics, being miscible with water and lower alcohols, while having limited solubility in non-polar organic solvents.[2] This profile is advantageous for its use in various biochemical and synthetic reactions.[2]

Tabulated Physical and Chemical Data

| Property | Value | References |

| Molecular Formula | C₂H₈N₂O | [3] |

| Molecular Weight | 76.10 g/mol | [3] |

| CAS Number | 109-84-2 | [3] |

| Appearance | Colorless to pale yellow viscous liquid | [1] |

| Odor | Slight ammoniacal/fishy | [1] |

| Melting Point | -70 °C | |

| Boiling Point | 155-160 °C at 32 mmHg | |

| Density | 1.123 g/mL at 25 °C | |

| Solubility | Miscible with water and lower alcohols; slightly soluble in ether. | [2] |

| Flash Point | 77 °C (closed cup) | |

| Refractive Index (n20/D) | 1.493 | |

| LogP | -1.68 | [1] |

Spectral Data

The structural features of 2-Hydrazinoethanol have been well-characterized by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (D₂O): The proton NMR spectrum exhibits characteristic signals corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.

-

¹³C NMR: The carbon NMR spectrum shows two distinct signals for the two carbon atoms in the ethanol (B145695) backbone.

Specific peak assignments and spectra can be found in various databases, and a representative spectrum is available on SpectraBase.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydrazinoethanol displays characteristic absorption bands corresponding to its functional groups. Key peaks include a broad O-H stretching band for the hydroxyl group, N-H stretching bands for the hydrazine group, and C-N and C-O stretching vibrations. A representative FTIR spectrum is available on SpectraBase.[3][6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 2-Hydrazinoethanol results in a molecular ion peak (M⁺) and characteristic fragmentation patterns. The fragmentation is influenced by the presence of both the hydroxyl and hydrazine moieties. The NIST WebBook provides mass spectral data for this compound.[7][8]

Synthesis and Purification

The primary industrial synthesis of 2-Hydrazinoethanol involves the nucleophilic addition of hydrazine hydrate (B1144303) to ethylene (B1197577) oxide.[1][9] This reaction is typically performed under controlled temperature and pressure to ensure high purity and yield.

Synthesis Workflow

Caption: General workflow for the synthesis of 2-Hydrazinoethanol.

Experimental Protocol: Synthesis

A detailed experimental procedure for the synthesis of 2-Hydrazinoethanol is outlined in a patent, which describes the reaction of 80% hydrazine hydrate with ethylene oxide in a micro-mixer system.[10]

-

Reactant Preparation: Charge a liquefied gas storage tank with ethylene oxide and pressurize with nitrogen to 1.0-1.5 MPa. Charge a separate tank with 80% hydrazine hydrate. The molar ratio of hydrazine hydrate to ethylene oxide is maintained at 8:1.

-

Reaction: The reactants are fed into a micro-mixer at a total flow rate of 2.0 L/h. The temperature of the micro-mixer is maintained at 40 °C, and the subsequent cracking reactor is kept at 60 °C. The back pressure is controlled between 1.5 and 2.5 MPa.

-

Quenching: The reaction mixture is cooled using a micro heat exchanger set to 0-10 °C and collected in a reservoir tank.

-

Work-up and Purification: The crude product is subjected to reduced pressure distillation to remove excess water and unreacted hydrazine hydrate, yielding the final product.[10]

Experimental Protocol: Purification

Purification of 2-Hydrazinoethanol is typically achieved by vacuum distillation to prevent decomposition at its atmospheric boiling point.[1] A standard laboratory distillation apparatus can be employed.

-

Apparatus Setup: Assemble a standard distillation apparatus suitable for vacuum operation, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Distillation: Heat the crude 2-Hydrazinoethanol in the round-bottom flask under reduced pressure. Collect the fraction that distills at 155-160 °C and 32 mmHg. It is crucial to add boiling chips to ensure smooth boiling and to not distill to dryness to avoid potential hazards.[11]

Analytical Methods

The purity and concentration of 2-Hydrazinoethanol can be determined using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a highly sensitive and specific method, especially for detecting it as a potential genotoxic impurity in pharmaceuticals.[12]

GC-MS Analysis with Derivatization

Due to its polarity and reactivity, direct GC analysis of 2-Hydrazinoethanol can be challenging. Derivatization with benzaldehyde (B42025) to form a more stable and less polar compound is a common approach.[13]

Derivatization and Analysis Workflow

Caption: Workflow for the GC-MS analysis of 2-Hydrazinoethanol via derivatization.

Experimental Protocol: GC-MS Analysis

A validated GC-MS method for the quantification of 2-Hydrazinoethanol has been described.[14]

-

Sample Preparation and Derivatization: To a sample containing 2-Hydrazinoethanol, add benzaldehyde directly. The reaction is typically carried out in a 2:1 molar ratio of benzaldehyde to 2-Hydrazinoethanol to ensure complete conversion to N-benzylidene-2-phenyloxazolidin-3-amine and to avoid the formation of a monomeric by-product.[13] The mixture is heated to facilitate the reaction.

-

GC-MS Conditions:

-

Quantification: The method demonstrates excellent sensitivity with a Limit of Detection (LOD) of 0.006 µg/mL and a Limit of Quantification (LOQ) of 0.02 µg/mL.[12]

Chemical Reactivity and Applications

The dual functionality of 2-Hydrazinoethanol makes it a versatile reagent in organic synthesis. The hydrazine moiety can act as a nucleophile, while the hydroxyl group can undergo typical alcohol reactions.

Key Reactions

-

Formation of Heterocycles: It is a key building block for the synthesis of various heterocyclic compounds, such as pyrazoles, through condensation reactions with diketones or other suitable precursors. For instance, it reacts with (E)-3-dimethylamino-2-formylpropenenitrile to produce 1-(2-hydroxy-ethyl)-1H-pyrazole-4-carbonitrile.[1]

-

Formation of Hydrazones: The hydrazine group readily reacts with aldehydes and ketones to form stable hydrazones. This reaction is the basis for its derivatization in analytical methods.[2]

Applications in Drug Development and Industry

-

Pharmaceutical Intermediate: 2-Hydrazinoethanol is a crucial intermediate in the synthesis of various pharmaceuticals, including the antibacterial agent furazolidone.[9] It is also used in the development of potential antitumor and antibiotic drugs.[15]

-

Agrochemicals: It is utilized as a plant growth regulator to induce flowering in pineapples and other Bromeliads.[1][16] One of its mechanisms of action in yeast is the inhibition of phospholipid methylation.[1][16]

-

Polymer Chemistry: It serves as a stabilizer for polymers like polyurethane and polyacrylonitrile (B21495) and as a crosslinking agent for epoxy resins, enhancing their mechanical and thermal properties.[15][17]

-

Corrosion Inhibitor: Its ability to form protective films on metal surfaces makes it an effective corrosion inhibitor, particularly in oil wells.[15][17]

Toxicology and Safety

2-Hydrazinoethanol is classified as a toxic substance and requires careful handling.

Hazard Summary

-

Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[3] Animal studies indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[18]

-

Irritation: It causes skin and serious eye irritation.[3]

-

Respiratory Effects: May cause respiratory irritation.[3] Inhalation of vapors can lead to drowsiness, dizziness, and in high concentrations, lung irritation and central nervous system depression.[18]

-

Carcinogenicity: It is suspected of causing cancer.[3] There is limited evidence of a carcinogenic effect.[18]

Handling and Storage

2-Hydrazinoethanol should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves, safety goggles, and a respirator. It should be stored in a cool, dry, dark place away from incompatible materials such as oxidizing agents.[17] It is corrosive to rubber and glass products.[17]

Conclusion

2-Hydrazinoethanol is a chemical of significant industrial and research interest due to its versatile reactivity stemming from its bifunctional nature. Its role as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers underscores its importance. A thorough understanding of its physical and chemical properties, along with established protocols for its synthesis and analysis, is crucial for its safe and effective utilization in various scientific and industrial applications. This guide provides a foundational resource for professionals working with this valuable compound.

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-Hydrazinoethanol | C2H8N2O | CID 8017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 2-Hydrazinoethanol [webbook.nist.gov]

- 8. 2-Hydrazinoethanol [webbook.nist.gov]

- 9. nbinno.com [nbinno.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. stonylab.com [stonylab.com]

- 12. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. 2-hydrazinoethanol [sitem.herts.ac.uk]

- 17. jssunton.com [jssunton.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide on the Solubility of 2-Hydroxyethylhydrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxyethylhydrazine (HEH), a versatile bifunctional molecule used as a chemical intermediate in various industries. Due to its importance, understanding its solubility in different organic solvents is crucial for process design, formulation development, and safety assessments. This document outlines the known solubility properties of HEH, provides a detailed experimental protocol for determining its solubility, and includes a workflow diagram for clarity.

Overview of this compound Solubility

This compound (CAS No: 109-84-2), also known as (2-hydrazinyl)ethanol, is a colorless to pale yellow oily liquid. Its molecular structure, containing both a hydroxyl (-OH) and a hydrazine (B178648) (-NHNH2) group, imparts a high degree of polarity and the capacity for hydrogen bonding. These characteristics are key determinants of its solubility.

Qualitative solubility information indicates that this compound is:

-

Highly soluble in polar protic solvents such as water, with a reported solubility of approximately 1000 g/L at 20°C[1].

-

Miscible with ethanol[1].

-

Generally soluble in other alcohols and glycols[1][2][3][4][5].

-

Soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol[2][3].

-

Expected to have limited solubility in non-polar organic solvents[6].

Quantitative Solubility Data

As noted, precise, quantitative data on the solubility of this compound in a variety of organic solvents is sparse in the reviewed literature. For researchers and drug development professionals, obtaining this data experimentally is often a necessary step. The following table is provided as a template to be populated with experimentally determined solubility values.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Alcohols | Methanol | ||||

| Ethanol | |||||

| 1-Propanol | |||||

| 2-Propanol (Isopropanol) | |||||

| 1-Butanol | |||||

| Ketones | Acetone | ||||

| Methyl Ethyl Ketone | |||||

| Esters | Ethyl Acetate | ||||

| Ethers | Tetrahydrofuran (THF) | ||||

| Diethyl Ether | |||||

| Hydrocarbons | Toluene | ||||

| n-Hexane | |||||

| Cyclohexane | |||||

| Amides | N,N-Dimethylformamide (DMF) | ||||

| Sulfoxides | Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method. This method is considered a "gold standard" for obtaining thermodynamic solubility data.

3.1. Principle

An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.

3.2. Materials and Equipment

-

This compound (purity ≥95%)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

3.3. Experimental Procedure

-

Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation.

-

Addition of Solute: Add an excess amount of this compound to a pre-weighed vial. The exact amount should be enough to ensure that undissolved liquid remains at equilibrium. A visual excess is typically sufficient.

-

Addition of Solvent: Add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time to ensure equilibrium is reached. The equilibration time can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solvent remains constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostat for a sufficient period (e.g., 2-4 hours) to allow for the separation of the undissolved this compound.

-

Sampling: Carefully withdraw a sample from the clear supernatant (the saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-droplets.

-

Sample Preparation for Analysis: Dilute the collected sample to a suitable concentration for analysis with the chosen analytical method (GC-MS or HPLC).

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.

3.4. Analytical Method Considerations

-

GC-MS: this compound is a potential genotoxic impurity, and sensitive GC-MS methods have been developed for its quantification. Derivatization with reagents like benzaldehyde (B42025) can improve its chromatographic properties and detection sensitivity[7].

-

HPLC: High-Performance Liquid Chromatography with a suitable detector (e.g., UV-Vis, Refractive Index, or Mass Spectrometry) can also be used. The choice of column and mobile phase will depend on the solvent being investigated.

3.5. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL):

-

Solubility = (Concentration from analysis [g/mL] * Dilution factor * 100)

-

-

Molar Solubility (mol/L):

-

Molar Solubility = (Concentration from analysis [mol/L] * Dilution factor)

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility and the logical relationship between the components of the study.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. solubilityofthings.com [solubilityofthings.com]

2-Hydroxyethylhydrazine safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of 2-Hydroxyethylhydrazine

This guide provides comprehensive safety and handling information for this compound (CAS No. 109-84-2), intended for researchers, scientists, and drug development professionals. The following sections detail the substance's hazards, physical and chemical properties, and procedural recommendations for safe use, storage, and emergency response.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is toxic if swallowed, in contact with skin, or inhaled.[2][3] The substance causes serious eye irritation and skin irritation.[2][3][4] Furthermore, there is limited evidence suggesting it may be a carcinogen and is suspected of causing genetic defects.[1][2] Exposure may also cause respiratory irritation.[2][3]

GHS Hazard Statements:

-

H301: Toxic if swallowed.[3]

-

H311: Toxic in contact with skin.[3]

-

H331: Toxic if inhaled.[3]

-

H341: Suspected of causing genetic defects.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₈N₂O | [5] |

| Molecular Weight | 76.10 g/mol | [5][6] |

| Appearance | Clear, colorless to pale yellow, slightly viscous, oily liquid | [1][5][6][7] |

| Melting Point | -70 °C (-94 °F) | [1][5][7] |

| Boiling Point | 155-160 °C @ 32 mm Hg | [5][7] |

| Density | 1.123 g/mL at 25 °C | [5][7] |

| Flash Point | 165 °F (73.9 °C) | [5] |

| Vapor Pressure | 0.015 mmHg at 25 °C | [5] |

| Refractive Index | n20/D 1.493 | [5][7] |

| Water Solubility | Soluble |[5][6][7] |

Table 2: Toxicological Data

| Endpoint | Value | Notes |

|---|---|---|

| Acute Toxicity | Toxic by inhalation, in contact with skin, and if swallowed.[1] | Animal experiments indicate that ingestion of less than 40 grams may be fatal or cause serious health damage.[1] |

| Carcinogenicity | Limited evidence of a carcinogenic effect.[1][6] | Suspected of causing cancer (Category 2).[2][3] |

Table 3: Exposure Limits

| Parameter | Value |

|---|

| Occupational Exposure Limits (OELs) | No data available.[1][2] |

Table 4: Fire and Explosion Hazard Data

| Property | Value | Notes |

|---|---|---|

| Flammability | Combustible. Slight fire hazard when exposed to heat or flame.[1] | Heating may cause violent rupture of containers.[1] |

| Upper Explosive Limit (%) | Not available | [1] |

| Lower Explosive Limit (%) | Not available | [1] |

| Suitable Extinguishing Media | Water spray or fog, foam, dry chemical powder, BCF (where permitted).[1] | - |

| Hazardous Combustion Products | Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx).[1] | May emit poisonous fumes upon combustion.[1] |

Experimental Protocols and Methodologies

Detailed experimental protocols for determining the toxicological and physical properties of this compound are not available in the referenced safety data sheets. Such studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) but the specific reports are not publicly accessible.

However, a critical aspect of laboratory safety is a well-defined protocol for handling accidental releases. The following logical workflow outlines the recommended procedure for managing a chemical spill.

Caption: Diagram 1: Logical workflow for responding to a minor or major spill of this compound.

Safe Handling and Storage

Handling Procedures:

-

Avoid all personal contact, including the inhalation of vapors, mists, or aerosols.[1]

-

Use in a well-ventilated area, preferably under a chemical fume hood.[4][8]

-

Wear appropriate protective clothing, gloves, and eye/face protection.[1][2] Do not allow clothing wet with the material to remain in contact with the skin.[1]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[4][9]

-

Take measures to prevent the buildup of electrostatic charge.[9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[9][10]

Storage Conditions:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][9][10]

-

Keep away from incompatible materials such as oxidizing agents, acids, acid chlorides, and organic anhydrides.[1] this compound is a reducing agent and can react violently with oxidizers.[1]

-

Store away from foodstuff containers.[1]

-

For long-term storage, some suppliers recommend keeping it in a freezer under -20°C in an inert atmosphere.[5]

Exposure Controls and Personal Protection

Engineering controls, such as the use of a chemical fume hood or other forms of local exhaust ventilation, are essential to minimize exposure.[1][2] A safety shower and eyewash station should be readily available.[2]

Caption: Diagram 2: Essential Personal Protective Equipment (PPE) for handling this compound.

Specific PPE Recommendations:

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator with a Type A filter for organic vapors is recommended.[1][2]

-

Eye Protection: Wear chemical safety goggles or safety glasses with side shields.[1][2]

-

Hand Protection: Use compatible, chemical-resistant gloves to prevent skin exposure.[2]

-

Body Protection: Wear a lab coat, overalls, or other protective clothing to prevent skin contact.[1][2]

First Aid Measures

In case of exposure, immediate action is critical. Always show the Safety Data Sheet to the attending medical professional.[4]

-

Inhalation: Remove the individual from the contaminated area to fresh air.[2] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[2]

-